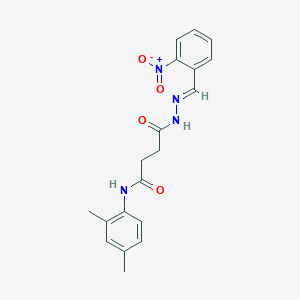![molecular formula C13H13N5O3S B323341 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile CAS No. 326909-19-7](/img/structure/B323341.png)
2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile, also known as MPTP, is a chemical compound that has been used in scientific research for several years. It is a potent inhibitor of mitochondrial complex I, which makes it a useful tool for studying Parkinson's disease and other neurodegenerative disorders.
Applications De Recherche Scientifique
2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile has been extensively used in scientific research to study Parkinson's disease and other neurodegenerative disorders. It is a potent inhibitor of mitochondrial complex I, which is involved in the production of ATP. By inhibiting complex I, 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile causes a decrease in ATP production, leading to oxidative stress and neuronal death. This mechanism of action closely mimics the pathogenesis of Parkinson's disease, making 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile a useful tool for studying the disease and testing potential treatments.
Mécanisme D'action
2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile's mechanism of action involves the inhibition of mitochondrial complex I, which is responsible for the transfer of electrons from NADH to ubiquinone. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The excess ROS leads to oxidative stress, which can cause neuronal death and contribute to the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile has been shown to cause a decrease in ATP production and an increase in ROS production in various cell types, including dopaminergic neurons. This leads to oxidative stress and neuronal death, which is a hallmark of Parkinson's disease. 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile has also been shown to cause motor deficits in animal models, which is another characteristic of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile is a useful tool for studying Parkinson's disease and other neurodegenerative disorders because it closely mimics the pathogenesis of the disease. It is also relatively easy to synthesize and has a well-established mechanism of action. However, 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile has some limitations for lab experiments. It is a potent neurotoxin and can cause severe motor deficits in animal models, which can complicate data interpretation. Additionally, 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile's mechanism of action is not specific to Parkinson's disease and can cause neuronal death in other cell types.
Orientations Futures
There are several future directions for research on 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile. One area of interest is the development of more specific inhibitors of mitochondrial complex I that can target dopaminergic neurons without causing neuronal death in other cell types. Another area of interest is the use of 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile as a tool for studying other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Additionally, researchers are exploring the potential of 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile as a therapeutic agent for Parkinson's disease and other neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile involves the reaction of 4-morpholinosulfonylphenylhydrazine with 2,3-dicyano-1,4-bis(bromomethyl)benzene. The resulting product is then treated with sodium methoxide to yield 2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
2-[(4-morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c14-9-12(10-15)17-16-11-1-3-13(4-2-11)22(19,20)18-5-7-21-8-6-18/h1-4,16H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVODTDQQOSZBNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NN=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356793 |
Source


|
| Record name | AN-329/40487186 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Morpholin-4-ylsulfonylphenyl)hydrazinylidene]propanedinitrile | |
CAS RN |
326909-19-7 |
Source


|
| Record name | AN-329/40487186 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-4-(2-{[(4-fluorophenyl)amino]carbonothioyl}hydrazino)-4-oxobutanamide](/img/structure/B323258.png)
![N-(4-chlorophenyl)-2-{4-[(2,4-dimethylphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B323260.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-4-[2-[(Z)-pyrrol-2-ylidenemethyl]hydrazinyl]butanamide](/img/structure/B323263.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(3,3-dimethyl-5-oxocyclohexylidene)hydrazino]-4-oxobutanamide](/img/structure/B323264.png)
![4-[2-(4-cyanobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B323266.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-cyanobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B323267.png)
![N-(3-chloro-2-methylphenyl)-4-[2-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]hydrazinyl]-4-oxobutanamide](/img/structure/B323268.png)

![(3-Methoxybenzylidene)(4-{4-[(3-methoxybenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B323272.png)

![2-(4-ethoxyanilino)-N'-[1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B323276.png)
![2-(4-ethoxyanilino)-N'-[1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B323279.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-tert-butylbenzamide](/img/structure/B323280.png)
![N-[(3-acetylphenyl)carbamothioyl]-4-chlorobenzamide](/img/structure/B323281.png)